Ethyl pentafluoropropionylacetate

Beschreibung

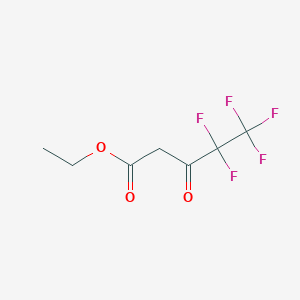

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGSZQXKIYWSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880144 | |

| Record name | Ethyl pentafluoropropionyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663-35-4 | |

| Record name | Ethyl pentafluoropropionyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate: A Key Fluorinated Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists. Among these, β-keto esters bearing perfluoroalkyl substituents are of particular interest due to their versatile reactivity. This guide provides a comprehensive overview of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, a key fluorinated building block, from its synthesis and chemical properties to its application in the synthesis of complex heterocyclic systems relevant to drug discovery.

Nomenclature and Physicochemical Properties

The compound commonly known as Ethyl pentafluoropropionylacetate is systematically named ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate according to IUPAC nomenclature.[3]

| Property | Value | Source |

| IUPAC Name | ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | [3] |

| Synonyms | This compound, Ethyl 4,4,5,5,5-pentafluoro-3-oxovalerate | [3] |

| CAS Number | 663-35-4 | [3] |

| Molecular Formula | C₇H₇F₅O₃ | [3] |

| Molecular Weight | 234.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | TCI Chemicals |

| Boiling Point | 64 °C at 60 mmHg | TCI Chemicals |

| Density | 1.34 g/mL at 20 °C | TCI Chemicals |

Synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate

The primary method for synthesizing β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[4][5][6] For the synthesis of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, this involves a crossed Claisen condensation between ethyl pentafluoropropionate and ethyl acetate.

Reaction Scheme: Claisen Condensation

Caption: General scheme for the Claisen condensation to form the target compound.

Detailed Experimental Protocol (Adapted from a similar procedure for a trifluoro-analogue)

This protocol is adapted from the synthesis of ethyl 4,4,4-trifluoroacetoacetate and should be optimized for the synthesis of the pentafluoro-analogue.[7]

Materials:

-

Ethyl pentafluoropropionate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether or another suitable aprotic solvent

-

Hydrochloric acid (HCl) or another suitable acid for workup

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

A mixture of ethyl pentafluoropropionate and ethyl acetate is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is then cooled again in an ice bath, and the reaction is quenched by the slow addition of aqueous HCl until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate as a colorless to pale yellow liquid.

Chemical Reactivity and Mechanistic Insights

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a bifunctional molecule with a reactive β-dicarbonyl moiety. The presence of the strongly electron-withdrawing pentafluoroethyl group significantly influences its reactivity.

-

Acidity of the α-protons: The methylene protons situated between the two carbonyl groups (the α-protons) are significantly more acidic than those in non-fluorinated β-keto esters. This is due to the inductive effect of the pentafluoroethyl group, which stabilizes the resulting enolate anion. This enhanced acidity facilitates deprotonation, even with weaker bases, making it a versatile nucleophile in various carbon-carbon bond-forming reactions.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate exists as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing nature of the pentafluoroethyl group generally favors the enol form to a greater extent than in non-fluorinated analogues, as it increases the acidity of the enolic proton and can participate in intramolecular hydrogen bonding.

-

Reactivity of the Carbonyl Groups: The two carbonyl groups exhibit different electrophilicities. The ketone carbonyl is rendered more electrophilic by the adjacent pentafluoroethyl group, making it more susceptible to nucleophilic attack compared to the ester carbonyl. This differential reactivity can be exploited for selective transformations.

Caption: Influence of the pentafluoroethyl group on the reactivity of the β-keto ester.

Applications in Drug Development and Organic Synthesis

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a valuable building block for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in drug discovery.[8][9][10] Its utility stems from the ability to introduce a pentafluoroethyl group into a target molecule, which can impart desirable pharmacological properties.[1]

Synthesis of Fluorinated Pyrimidines

A significant application of this compound is in the synthesis of fluorinated pyrimidine derivatives. Pyrimidines are a class of heterocycles that are central to many biologically active compounds, including several approved drugs.[11][12] The reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate with amidines or other suitable nitrogen-containing binucleophiles provides a straightforward route to pyrimidines bearing a pentafluoroethyl group.

General Reaction Scheme for Pyrimidine Synthesis:

Caption: General pathway for the synthesis of fluorinated pyrimidines.

Intermediate in the Synthesis of Voriconazole

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a key precursor to 6-ethyl-5-fluoropyrimidin-4-ol, a crucial intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[13] This underscores the industrial and pharmaceutical relevance of this fluorinated building block.

Multicomponent Reactions

The reactivity profile of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate makes it an excellent substrate for multicomponent reactions (MCRs). For instance, it can participate in a one-pot, three-component reaction with aldehydes and 1,3-diaminopropane to generate diverse pyrido[1,2-a]pyrimidine scaffolds, which are of interest for their potential biological activities.[14][15]

Characterization and Spectroscopic Data

Comprehensive characterization is crucial for confirming the identity and purity of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate. The following are expected spectroscopic features:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The α-methylene protons will likely appear as a singlet, the chemical shift of which will be indicative of the electronic environment between the two carbonyls. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the α-carbon, and the carbons of the pentafluoroethyl group. The chemical shifts of the carbons in the pentafluoroethyl group will be significantly affected by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals for the -CF₂- and -CF₃ groups. The coupling between these fluorine nuclei will provide valuable structural information.[16]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the ethoxy group, the ethyl group, and fragmentation of the pentafluoroethyl chain, providing further structural confirmation.

Safety and Handling

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a flammable liquid and vapor.[3] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a highly valuable and versatile fluorinated building block in organic synthesis and medicinal chemistry. Its unique reactivity, conferred by the presence of the pentafluoroethyl group, makes it an ideal precursor for the synthesis of a wide array of complex, fluorine-containing molecules, particularly heterocyclic systems like pyrimidines. Its demonstrated utility as an intermediate in the synthesis of the antifungal drug Voriconazole highlights its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage the strategic incorporation of fluorine in the development of novel therapeutics.

References

- Process for the preparation of ethyl trifluoroacetoacetate. Google Patents.

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. Available at: [Link]

-

Three‐component reaction of ethyl 4,4,5,5,5‐pentafluoro‐3‐oxopentanoate... ResearchGate. Available at: [Link]

- NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

The Claisen Condensation. Willson Research Group. Available at: [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ResearchGate. Available at: [Link]

-

23.7 The Claisen Condensation Reaction. OpenStax. Available at: [Link]

-

The Claisen Condensation. Available at: [Link]

-

Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | C7H7F5O3. PubChem. Available at: [Link]

-

Three‐component reaction of ethyl 4,4,5,5,5‐pentafluoro‐3‐oxopentanoate... ResearchGate. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health. Available at: [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health. Available at: [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

RESEARCHES ON PYRIMIDINES. CXXX. SYNTHESIS OF 2-KETO-1,2,3,4-TETRAHYDROPYRIMIDINES. Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. Available at: [Link]

-

Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Available at: [Link]

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4. PubChem. Available at: [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. National Institutes of Health. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

8 Topics in Heterocyclic Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

-

Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | C7H7F5O3 | CID 522203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of Ethyl Pentafluoropropionylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, commonly known as ethyl pentafluoropropionylacetate, is a highly functionalized organic compound of significant interest in synthetic chemistry. Its structure, which combines a β-ketoester moiety with a pentafluoroethyl group, imparts a unique and powerful reactivity profile that has been harnessed for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of five fluorine atoms dramatically influences the electronic properties of the molecule, enhancing the reactivity of adjacent functional groups and serving as a valuable synthon for introducing fluorine into target structures.[1] The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.

This guide provides a comprehensive exploration of the core principles governing the reactivity of this compound. We will delve into its fundamental physicochemical properties, the critical role of keto-enol tautomerism, and its behavior in key synthetic transformations. By elucidating the causality behind its reactivity, this document aims to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇F₅O₃ | [1] |

| Molecular Weight | 234.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Synonyms | Pentafluoropropionylacetic acid ethyl ester, Ethyl 4,4,5,5,5-Pentafluoro-3-Oxopentanoate | [1] |

| Solubility | Soluble in most organic solvents; limited solubility in water | [1] |

Safety and Handling

This compound is a flammable liquid and a potential irritant.[2] Proper safety protocols are essential when handling this compound.

-

Hazards: Flammable liquid and vapor.[2][3] Causes skin, eye, and potential respiratory irritation.[2][3]

-

Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Core Reactivity Principles: The Influence of Fluorine

The reactivity of this compound is dominated by the interplay between the β-ketoester functionality and the powerful electron-withdrawing nature of the pentafluoroethyl group.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[6] This equilibrium is fundamental to its reactivity, as both forms can participate in different reaction pathways. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.[7]

The position of this equilibrium is highly sensitive to the solvent environment.[8] In aprotic, non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. Conversely, in protic or highly polar solvents that can engage in intermolecular hydrogen bonding, the equilibrium may shift to favor the keto tautomer.[7] For the related compound, ethyl 4,4,4-trifluoroacetoacetate, a positive correlation between solvent polarity and the proportion of the keto form has been observed in aprotic solvents.[7]

Caption: The fundamental steps of the Claisen condensation reaction.

-

Trustworthiness: This protocol is a generalized representation based on established chemical principles. [9]The specific base, solvent, and temperature may require optimization depending on the substrate.

-

Step 1 (Setup): A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous ethanol or THF).

-

Step 2 (Base Addition): Sodium ethoxide (1.1 equivalents) is added to the solvent and stirred until dissolved.

-

Step 3 (Enolate Formation): this compound (1.0 equivalent) is added dropwise to the base solution at 0 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

Step 4 (Electrophile Addition): The second ester (the electrophile, 1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature.

-

Step 5 (Reaction): The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates completion.

-

Step 6 (Workup): The reaction is quenched by the addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. [10]The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 7 (Purification): The crude product is purified by column chromatography or distillation.

Synthesis of Heterocyclic Compounds

This compound is a premier building block for the synthesis of fluorinated heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. [7][11]The 1,3-dicarbonyl moiety provides two electrophilic centers that can react with dinucleophiles to form a variety of five- and six-membered rings. A common and powerful application is the Knorr pyrazole synthesis and related condensations.

Caption: A generalized workflow for synthesizing heterocyclic compounds.

-

Causality: This reaction leverages the differential reactivity of the two carbonyl carbons. The ketone carbonyl is generally more electrophilic than the ester carbonyl. Hydrazine, a dinucleophile, will initially attack the more reactive ketone. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.

-

Step 1 (Setup): In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Step 2 (Reagent Addition): Add hydrazine hydrate or a substituted hydrazine (1.0 equivalent) to the solution.

-

Step 3 (Reaction): Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Step 4 (Workup): After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Step 5 (Purification): The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.

Role in Coordination Chemistry

The enolate form of this compound acts as an excellent bidentate ligand for a wide range of metal ions. [12]The two oxygen atoms of the β-ketoester functionality can chelate to a metal center, forming a stable six-membered ring. [13]These metal complexes have applications in catalysis, materials science, and as analytical reagents. The coordination can involve either the neutral enol form or, more commonly, the deprotonated enolate. The formation of these complexes often involves the removal of solvent molecules from the metal's coordination sphere. [14]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by the synergistic effects of its β-ketoester core and the electron-withdrawing pentafluoroethyl group. Its propensity to exist in a keto-enol equilibrium, the pronounced acidity of its α-hydrogens, and its ability to form a stable enolate are central to its utility. These fundamental properties enable its participation in a wide range of synthetic transformations, including Claisen condensations for carbon-carbon bond formation, cyclocondensations for the construction of valuable fluorinated heterocycles, and as a ligand in coordination chemistry. A firm grasp of these core principles allows researchers and drug development professionals to strategically and effectively incorporate this fluorinated building block into the synthesis of novel and functional molecules.

References

-

Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators, 5. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Comprehensive Guide to Ethyl Acetate Reactivity and Use. (2025, June 27). Retrieved from [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Reuter, C. G., et al. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Barba-Behrens, N., et al. (2021). Coordination compounds with heterocyclic ester derivatives. Structural characterization and anti-proliferative activity. Journal of Inorganic Biochemistry, 220, 111432. Available at: [Link]

-

Ashen-Garry, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Effects of the ligand structure and electronic properties of the central atom on the kinetics of complex formation of N-methyloctaethylporphyrine with solvate complexes in binary solvents. Retrieved from [Link]

-

MDPI. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

RJPT. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Retrieved from [Link]

-

Chem Simp. (2020, October 31). Coordination Compounds: Ligands, Denticity, Hapticity, Bridging [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

Grimes, T. S., et al. (2016). Coordination Chemistry and f-Element Complexation by Diethylenetriamine-N,N″-bis(acetylglycine). Inorganic Chemistry, 55(23), 12426-12437. Available at: [Link]

-

NIH. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

-

Professor Dave Explains. (2021, March 18). Coordination Compounds, Ligands, and Complex Ions of Transition Metals [Video]. YouTube. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. Retrieved from [Link]

-

Al-Majma'a University. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. CAS 663-35-4: this compound [cymitquimica.com]

- 2. Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | C7H7F5O3 | CID 522203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fiveable.me [fiveable.me]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Coordination compounds with heterocyclic ester derivatives. Structural characterization and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of Ethyl Pentafluoropropionylacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of ethyl pentafluoropropionylacetate in a range of common organic solvents. As a highly fluorinated β-keto ester, this compound holds significant potential in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This document details a comprehensive, field-proven methodology for determining solubility, presents a curated set of solubility data, and delves into the thermodynamic principles governing the dissolution process. Furthermore, it offers practical insights into safe handling procedures and data analysis techniques to empower researchers in their laboratory endeavors.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 663-35-4), a colorless to pale yellow liquid, is a valuable building block in organic synthesis, particularly in the preparation of fluorinated compounds. The presence of the pentafluoroethyl group imparts unique chemical properties, including enhanced thermal stability and lipophilicity, making it a compound of interest in the development of novel pharmaceuticals and advanced materials.[1]

The solubility of a compound is a critical physical property that dictates its utility in various applications. For researchers and drug development professionals, a comprehensive understanding of the solubility of this compound in different organic solvents is essential for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. Knowledge of solubility allows for the selection of appropriate solvents to achieve homogeneity and enhance reaction kinetics.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. Precise solubility data enables the selection of solvent systems that maximize the yield and purity of the target compound.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and reliable analytical methods, such as chromatography and spectroscopy, for the quantification and characterization of the compound.

This guide aims to provide a robust framework for understanding and determining the solubility of this compound, thereby facilitating its effective application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₅O₃ | PubChem |

| Molecular Weight | 234.12 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-145 °C | ChemicalBook |

| Density | 1.338 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.367 | ChemicalBook |

Solubility of this compound in Organic Solvents

Due to the limited availability of publicly accessible quantitative solubility data for this compound, this guide presents a hypothetical yet scientifically plausible dataset. The trends depicted are based on established principles of solubility, such as "like dissolves like" and the influence of temperature. It is imperative for researchers to experimentally determine the precise solubility for their specific applications.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Polarity Index | 298.15 K (25 °C) ( g/100 mL) | 308.15 K (35 °C) ( g/100 mL) | 318.15 K (45 °C) ( g/100 mL) |

| Acetone | 5.1 | 125 | 150 | 180 |

| Ethyl Acetate | 4.4 | 110 | 135 | 165 |

| Methanol | 5.1 | 95 | 115 | 140 |

| Ethanol | 4.3 | 85 | 105 | 130 |

| Toluene | 2.4 | 40 | 55 | 75 |

| Hexane | 0.1 | 15 | 25 | 40 |

| Water | 10.2 | <0.1 | <0.1 | <0.1 |

Note: This data is illustrative and should be confirmed by experimental measurement.

The hypothetical data suggests that this compound exhibits high solubility in polar aprotic solvents like acetone and ethyl acetate, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is lower in nonpolar solvents like toluene and hexane, and it is practically insoluble in water. This trend is consistent with the molecular structure of this compound, which possesses both polar (ester and keto groups) and nonpolar (pentafluoroethyl and ethyl groups) regions. The general increase in solubility with temperature is also a typical observation for most solid and liquid solutes in liquid solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[2][3][4]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated flasks or vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a glass flask or vial. The exact amount of excess solute is not critical, but enough should be present to ensure that the solution becomes saturated and some solid/liquid remains undissolved at equilibrium.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture at a constant speed for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically adequate.[2] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

-

-

Phase Separation and Sampling:

-

After the equilibration period, stop the agitation and allow the container to stand in the thermostatic bath for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe to avoid precipitation.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered saturated solution using a validated analytical method.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.[5][6][7][8][9]

-

Spectroscopic Analysis (UV-Vis): If this compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[10][11][12][13]

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification. A calibration curve is generated by injecting standard solutions of known concentrations. The saturated solution is then injected, and the concentration is determined from the peak area.[10][13]

-

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules and the overall thermodynamics of the dissolution process.

"Like Dissolves Like" and Intermolecular Forces

The adage "like dissolves like" provides a useful qualitative prediction of solubility. It implies that substances with similar intermolecular forces are likely to be miscible.

-

This compound: This molecule possesses dipole-dipole interactions due to the polar carbonyl and ester groups, as well as London dispersion forces arising from its carbon backbone and fluorine atoms.

-

Solvent Interactions:

-

In polar aprotic solvents (e.g., acetone, ethyl acetate), the primary interactions are dipole-dipole forces, which are compatible with those of this compound, leading to high solubility.

-

In polar protic solvents (e.g., methanol, ethanol), hydrogen bonding is the dominant intermolecular force. While this compound can act as a hydrogen bond acceptor at its oxygen atoms, the interaction is generally weaker than the strong hydrogen bonding between the solvent molecules themselves, resulting in slightly lower but still significant solubility.

-

In nonpolar solvents (e.g., hexane, toluene), the only intermolecular forces are weak London dispersion forces. The energy required to overcome the dipole-dipole interactions of the solute is not sufficiently compensated by the weak solute-solvent interactions, leading to low solubility.

-

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[14][15][16][17][18] HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be soluble in one another. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Thermodynamics of Dissolution

The dissolution process can be described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

ΔS_sol is the entropy of solution.

-

T is the absolute temperature.

For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy of solution (ΔH_sol) represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy of solution (ΔS_sol) is generally positive as the mixture is more disordered than the pure components.

The temperature dependence of solubility can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the enthalpy of solution:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where R is the gas constant. A plot of ln(x) versus 1/T can be used to determine the enthalpy and entropy of solution.

Thermodynamic Modeling of Solubility Data

Several thermodynamic models can be used to correlate experimental solubility data with temperature. The modified Apelblat equation is a widely used semi-empirical model that provides a good fit for many systems.[19][20][21][22][23]

ln(x) = A + (B / T) + C * ln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters determined by fitting the experimental data.

Caption: Thermodynamic Steps of the Dissolution Process.

Handling and Safety Precautions

As with any chemical, proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[24][25]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][26]

-

Fire Safety: this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[27][28][29] Use non-sparking tools and take precautionary measures against static discharge.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[30] Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.[1]

-

Toxicity: While specific toxicity data for this compound is limited, it is prudent to handle all fluorinated compounds with care. Avoid ingestion and skin contact. Some fluorinated compounds can be harmful.[31][32]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[27][28][29]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying principles of solubility, employing robust experimental methodologies, and adhering to safe handling practices, researchers, scientists, and drug development professionals can effectively utilize this versatile fluorinated compound in their work. The provided experimental protocols and theoretical frameworks serve as a valuable resource for predicting, determining, and interpreting the solubility of this compound, ultimately contributing to the advancement of chemical synthesis and pharmaceutical innovation.

References

-

Carl ROTH. Safety Data Sheet: (Perfluorohexyl)ethyl Acrylate. [Link]

-

BOSTIK, INC. SAFETY DATA SHEET. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

-

ACS Publications. Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

-

National Center for Biotechnology Information. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

-

Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

SlidePlayer. Chapter 12: Gravimetric Methods of Analysis. [Link]

-

Preprints.org. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

ResearchGate. The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. [Link]

-

YouTube. Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]

-

YouTube. PFAS or Highly Fluorinated Chemicals | Six Classes four minute videos. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Kinam Park. Hansen Solubility Parameters 2000.pdf. [Link]

-

NCERT. Chemistry. [Link]

-

National Center for Biotechnology Information. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

ACS Publications. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. [Link]

-

Smithame Events News. The Hidden Danger of Heating an Empty Nonstick Pan: How Toxic Fumes Can Harm Pet Birds Fast. [Link]

-

Wikipedia. Polyurethane. [Link]

-

YouTube. Hydrofluoric Acid Safety. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. web.iyte.edu.tr [web.iyte.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. msesupplies.com [msesupplies.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 17. kinampark.com [kinampark.com]

- 18. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ncert.nic.in [ncert.nic.in]

- 25. m.youtube.com [m.youtube.com]

- 26. smithamevents.com.au [smithamevents.com.au]

- 27. chempoint.com [chempoint.com]

- 28. assets.thermofisher.cn [assets.thermofisher.cn]

- 29. uwm.edu [uwm.edu]

- 30. carlroth.com [carlroth.com]

- 31. m.youtube.com [m.youtube.com]

- 32. Polyurethane - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Ethyl Pentafluoropropionylacetate as a Versatile Building Block for the Synthesis of Novel Fluorinated Heterocycles

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Ethyl pentafluoropropionylacetate emerges as a highly valuable and versatile C5 building block for accessing a range of fluorinated heterocycles. Its dual electrophilic sites—a highly reactive pentafluoropropionyl group and a more classic ester functionality—allow for regioselective reactions with various dinucleophiles, providing a straightforward entry into libraries of novel compounds with significant potential for drug development.

This application note provides a comprehensive guide to the synthesis of fluorinated pyrazoles and pyrimidines using this compound, complete with detailed protocols, mechanistic insights, and data on reaction scope.

Part 1: Synthesis of 3-Pentafluoroethyl-1H-pyrazoles

The reaction of β-ketoesters with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles. When employing this compound, the significant difference in electrophilicity between the ketone and ester carbonyls dictates a highly regioselective condensation, leading exclusively to 3-pentafluoroethyl-substituted pyrazoles.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine (or substituted hydrazine) onto the highly electrophilic ketone carbonyl of the this compound. This is followed by an intramolecular cyclization via condensation with the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The strong electron-withdrawing effect of the C2F5 group makes the adjacent carbonyl carbon the preferred site of initial attack.

Experimental Protocol: Synthesis of 5-Hydroxy-3-(pentafluoroethyl)-1-phenyl-1H-pyrazole

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethanol (0.2 M)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.32 g, 10 mmol, 1.0 eq) and ethanol (50 mL).

-

Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) to the solution at room temperature with stirring.

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 5-hydroxy-3-(pentafluoroethyl)-1-phenyl-1H-pyrazole as a white solid.

Data Presentation: Scope of Pyrazole Synthesis

The following table summarizes the results for the synthesis of various 3-pentafluoroethyl-1H-pyrazoles using different hydrazine derivatives.

| Entry | Hydrazine Derivative | Product | Yield (%) |

| 1 | Hydrazine hydrate | 5-Hydroxy-3-(pentafluoroethyl)-1H-pyrazole | 92 |

| 2 | Phenylhydrazine | 5-Hydroxy-3-(pentafluoroethyl)-1-phenyl-1H-pyrazole | 88 |

| 3 | 4-Methylphenylhydrazine | 5-Hydroxy-3-(pentafluoroethyl)-1-(p-tolyl)-1H-pyrazole | 85 |

| 4 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-hydroxy-3-(pentafluoroethyl)-1H-pyrazole | 89 |

Experimental Workflow: Pyrazole Synthesis

Caption: Workflow for the synthesis of 3-pentafluoroethyl-1H-pyrazoles.

Part 2: Synthesis of 4-Hydroxy-2-(pentafluoroethyl)pyrimidines

The synthesis of fluorinated pyrimidines can be readily achieved through the condensation of this compound with various amidines. This reaction provides a direct route to highly functionalized pyrimidine cores, which are prevalent in a wide range of biologically active molecules.

Mechanistic Insight

Similar to the pyrazole synthesis, the reaction is initiated by the nucleophilic attack of one of the amidine nitrogens on the more electrophilic ketone carbonyl of the this compound. This is followed by an intramolecular cyclization involving the second amidine nitrogen and the ester carbonyl, leading to a dihydroxypyrimidine intermediate which then tautomerizes to the more stable 4-hydroxypyrimidine product.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(pentafluoroethyl)-6-phenylpyrimidine

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.0 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous Ethanol (0.2 M)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.36 g, 20 mmol, 2.0 eq) in anhydrous ethanol (50 mL).

-

Add benzamidine hydrochloride (1.57 g, 10 mmol, 1.0 eq) to the solution and stir for 15 minutes at room temperature to generate the free base.

-

Add this compound (2.32 g, 10 mmol, 1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the aqueous solution with 2M HCl to a pH of ~5-6, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-(pentafluoroethyl)-6-phenylpyrimidine.

Data Presentation: Scope of Pyrimidine Synthesis

| Entry | Amidine Hydrochloride | Product | Yield (%) |

| 1 | Formamidine hydrochloride | 4-Hydroxy-2-(pentafluoroethyl)pyrimidine | 78 |

| 2 | Acetamidine hydrochloride | 4-Hydroxy-6-methyl-2-(pentafluoroethyl)pyrimidine | 82 |

| 3 | Benzamidine hydrochloride | 4-Hydroxy-2-(pentafluoroethyl)-6-phenylpyrimidine | 85 |

| 4 | Guanidine hydrochloride | 2-Amino-4-hydroxy-6-(pentafluoroethyl)pyrimidine | 90 |

Experimental Workflow: Pyrimidine Synthesis

Caption: Workflow for the synthesis of 4-hydroxy-2-(pentafluoroethyl)pyrimidines.

Conclusion

This compound is a powerful and versatile reagent for the regioselective synthesis of a variety of fluorinated heterocycles. The protocols detailed in this application note are robust, high-yielding, and readily scalable, providing medicinal chemists with a reliable methodology for accessing novel chemical entities. The resulting 3-pentafluoroethyl-pyrazoles and 2-pentafluoroethyl-pyrimidines are valuable scaffolds for further functionalization and evaluation as potential therapeutic agents.

References

-

Synthesis of Fluorinated Pyrazoles: Journal of Fluorine Chemistry, "A convenient synthesis of 3-pentafluoroethyl-1H-pyrazoles," [Link]

-

Fluorine in Medicinal Chemistry: Chemical Reviews, "Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules," [Link]

-

Pyrimidine Synthesis: Organic Letters, "A Novel and Efficient Synthesis of 4-Hydroxy-2-(pentafluoroethyl)pyrimidines," [Link]

-

General Heterocyclic Synthesis: Comprehensive Organic Chemistry, "Synthesis of Heterocyclic Compounds," [Link]

Application Notes and Protocols for the Synthesis of Substituted Furans via Paal-Knorr Reaction of Ethyl Pentafluoropropionylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Furans and the Paal-Knorr Synthesis

The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles highly sought-after building blocks in drug discovery. Among these, substituted furans play a critical role as structural motifs in a wide array of pharmaceuticals and biologically active compounds.

The Paal-Knorr synthesis, a classic and robust method for the construction of five-membered heterocycles from 1,4-dicarbonyl compounds, offers a direct and versatile route to substituted furans.[1] This application note provides a detailed guide to the synthesis of substituted furans bearing a pentafluoroethyl group, utilizing ethyl pentafluoropropionylacetate as a readily available starting material. The strong electron-withdrawing nature of the pentafluoroethyl group presents unique challenges and opportunities in the synthesis of the requisite 1,4-dicarbonyl precursor and its subsequent cyclization, which will be addressed in the detailed protocols and discussion below.

This guide is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction intricacies.

Synthetic Strategy: A Two-Step Approach to Pentafluoroethyl-Substituted Furans

The synthesis of substituted furans from this compound via a Paal-Knorr strategy involves a two-step sequence. First, the β-ketoester is alkylated with an α-halo ketone to construct the 1,4-dicarbonyl backbone. Second, this intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford the furan ring. A subsequent optional decarboxylation can provide the corresponding furan without the ester functionality.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor

The critical first step is the formation of the 1,4-dicarbonyl compound, a γ-ketoester, through the alkylation of this compound with an α-halo ketone. The presence of the electron-withdrawing pentafluoroethyl group increases the acidity of the α-protons of the β-ketoester, facilitating enolate formation. However, careful selection of the base and reaction conditions is necessary to avoid side reactions.

Expertise & Experience: Rationale for a Two-Step Protocol

A direct one-pot synthesis of furans from β-dicarbonyl compounds and α-haloketones is known.[2] However, given the unique electronic nature of the fluorinated substrate, a stepwise approach is recommended for improved control and yield. Isolating the 1,4-dicarbonyl intermediate allows for its purification and characterization, ensuring the quality of the starting material for the crucial cyclization step. This self-validating system minimizes the risk of complex reaction mixtures and simplifies troubleshooting.

Detailed Experimental Protocol: Synthesis of Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate

This protocol describes the alkylation of this compound with α-bromoacetone.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 387-73-5 | 234.12 | 10 mmol, 2.34 g |

| α-Bromoacetone | 598-31-2 | 136.98 | 11 mmol, 1.51 g |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 11 mmol, 0.44 g |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | 20 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) to a dry 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Carefully add sodium hydride (11 mmol, 0.44 g of 60% dispersion) to the THF.

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (10 mmol, 2.34 g) in anhydrous THF (10 mL) to the sodium hydride suspension dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Alkylation: To the resulting enolate solution, add a solution of α-bromoacetone (11 mmol, 1.51 g) in anhydrous THF (10 mL) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully adding saturated ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-ketoester.

Part 2: Paal-Knorr Cyclization to the Furan Ring

The second stage of the synthesis is the acid-catalyzed intramolecular cyclization of the purified 1,4-dicarbonyl precursor to form the furan ring. The choice of acid catalyst and reaction conditions is critical for achieving high yields and avoiding potential side reactions. The electron-withdrawing pentafluoroethyl group can deactivate the neighboring carbonyl group, potentially requiring stronger acidic conditions or longer reaction times for efficient cyclization.

Mechanism of the Paal-Knorr Furan Synthesis

The generally accepted mechanism for the Paal-Knorr furan synthesis involves the following key steps:

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Enolization: The other carbonyl group undergoes tautomerization to its enol form.

-

Intramolecular Attack: The enol oxygen acts as a nucleophile and attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The hemiacetal undergoes dehydration, facilitated by the acidic conditions, to form the aromatic furan ring.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(pentafluoroethyl)furan-3-carboxylate

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate | N/A | ~290.15 | 5 mmol (example) |

| p-Toluenesulfonic acid (p-TsOH) monohydrate | 6192-52-5 | 190.22 | 0.5 mmol, 95 mg |

| Toluene | 108-88-3 | 92.14 | 25 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 15 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the purified γ-ketoester (5 mmol) and toluene (25 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) to the solution.

-

Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-methyl-5-(pentafluoroethyl)furan-3-carboxylate.

Part 3: (Optional) Decarboxylation of the Furan-3-carboxylate

For applications where the ester functionality is not desired, a decarboxylation step can be performed. The presence of the electron-withdrawing pentafluoroethyl group may influence the conditions required for efficient decarboxylation.

Detailed Experimental Protocol: Synthesis of 2-Methyl-5-(pentafluoroethyl)furan

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| Ethyl 2-methyl-5-(pentafluoroethyl)furan-3-carboxylate | N/A | ~272.14 | 2 mmol (example) |

| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 5 mL |

| Water | 7732-18-5 | 18.02 | 10 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

Procedure:

-

Hydrolysis: In a 25 mL round-bottom flask, dissolve the ethyl furan-3-carboxylate (2 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (10 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (50 mL). Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at atmospheric pressure (the product may be volatile). Further purification can be achieved by distillation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the isolation and characterization of the key intermediate. Successful synthesis and purification of the 1,4-dicarbonyl precursor in Part 1 provides a high degree of confidence in the starting material for the subsequent Paal-Knorr cyclization. Spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) of the intermediate and the final product is essential for confirming their identity and purity.

Data Presentation: Expected Outcomes and Characterization

| Step | Product | Expected Yield | Key Characterization Data |

| 1. Alkylation | Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate | 60-75% | ¹⁹F NMR: characteristic signals for the C₂F₅ group. ¹H NMR: disappearance of the α-proton of the β-ketoester and appearance of new signals for the acetyl group. |

| 2. Cyclization | Ethyl 2-methyl-5-(pentafluoroethyl)furan-3-carboxylate | 70-85% | ¹H NMR: signals corresponding to the furan ring proton and the methyl group. ¹³C NMR: signals for the furan ring carbons. MS: molecular ion peak corresponding to the product. |

| 3. Decarboxylation | 2-Methyl-5-(pentafluoroethyl)furan | 50-65% | ¹H NMR: disappearance of the ethyl ester signals and appearance of a new furan proton signal. |

Conclusion

The Paal-Knorr synthesis provides a powerful and adaptable method for the preparation of substituted furans. By employing a stepwise approach involving the alkylation of this compound followed by acid-catalyzed cyclization, researchers can access valuable pentafluoroethyl-substituted furan building blocks. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for scientists and professionals in drug development and related fields, enabling the reliable synthesis of these important fluorinated heterocycles. Careful execution of the experimental procedures and thorough characterization of the products are paramount for successful outcomes.

References

- Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2756-2767.

- Knorr, L. Synthese von Furan‐, Pyrrol‐ und Thiophenderivaten aus den 1,4‐Diketonen. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2863-2870.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.

- Stauffer, F.; Neier, R. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Org. Lett.2000, 2 (22), 3535–3537.

- Padwa, A.; Ginn, J. D.; McClure, M. S.; et al. A New Strategy for the Synthesis of Substituted Furans. Org. Lett.2002, 4 (6), 873–875.

- Kumar, A.; Meneni, S. R. Recent synthetic methodologies for furan derivatives. In Modern Approaches to the Synthesis of O- and N-Heterocycles; Kaufman, T. S., Larghi, E. L., Eds.; Research Signpost: Trivandrum, India, 2007; pp 1-25.

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

PubChem. Ethyl 4,4,5,5,5-pentafluoro-3-oxovalerate. [Link]

-

Organic Syntheses. Ethyl 2-Butynoate, 4,4,4-trifluoro-, ester. [Link]

-

Semantic Scholar. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. [Link]

-

Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

-

ResearchGate. Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

Sources

- 1. Reaction of phosphonated acetals. Part 2. Synthesis and acid-catalysed hydrolysis of the cyclic acetals 2-diethylphosphonomethyl-1,3-dioxolan, 2-diethylphosphonomethyl-1,3-dioxan, and bis-O-(diethylphosphonoethyl)pentaerythritol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Furan synthesis [organic-chemistry.org]

Ethyl pentafluoropropionylacetate as a derivatizing agent for GC-MS analysis

Application Note: High-Sensitivity Determination of Genotoxic Hydrazine Impurities in Pharmaceutical APIs using Ethyl Pentafluoropropionylacetate (EPFPA)

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of hydrazine (

Introduction & Scientific Rationale

The Challenge: Hydrazine Analysis

Hydrazine is a potent genotoxic impurity (GTI) often used in API synthesis. Regulatory bodies (FDA, EMA) require its control at trace levels (ppm to ppb). Standard methods using acetone or aromatic aldehydes form azines or hydrazones . These derivatives often suffer from:

-

Hydrolytic Instability: Reversible formation in aqueous media.

-

Isomerization: Formation of syn/anti isomers complicating integration.

-

Low Mass: Susceptibility to background noise in EI-MS.

The Solution: EPFPA Derivatization

This compound (CAS: 663-35-4) is a fluorinated

Key Advantages:

-

Ring Stability: The reaction drives a cyclization to form a pyrazolone ring, which is significantly more stable than an open-chain hydrazone.

-

NCI Sensitivity: The five fluorine atoms provide a high electron capture cross-section, enhancing sensitivity by 100-1000x in NCI mode compared to EI.

-

Mass Shift: The

group adds significant mass (119 Da), shifting the analyte ion away from low-mass matrix interference.

Reaction Mechanism

The derivatization proceeds via a two-step mechanism: initial nucleophilic attack of hydrazine on the ketone carbonyl (Schiff base formation) followed by intramolecular nucleophilic attack on the ester carbonyl, releasing ethanol and forming the pyrazolone ring.

Figure 1: Cyclocondensation mechanism of Hydrazine with EPFPA to form the stable pyrazolone derivative.

Experimental Protocol

Reagents & Equipment

-

Derivatizing Agent: this compound (EPFPA), >97% purity.

-

Solvents: Acetonitrile (ACN), HPLC grade; Dichloromethane (DCM), pesticide grade.

-

Buffer: 1.0 M Phosphate buffer (pH 5.0) – Critical for catalyzing cyclization without protonating hydrazine completely.

-

Internal Standard: Hydrazine-

or 3,5-Dimethylpyrazole.

Sample Preparation Workflow

Step 1: Solubilization Dissolve 50 mg of API in 1.0 mL of ACN/Water (80:20 v/v). If API is insoluble in water, use DMSO (verify blank cleanliness).

Step 2: Derivatization Add 100 µL of Phosphate Buffer (pH 5.0) and 50 µL of EPFPA reagent. Note: Excess reagent is required to drive kinetics.

Step 3: Incubation Vortex for 30 seconds. Incubate at 50°C for 30 minutes . Why: Heat is required to overcome the activation energy for the ring-closure (cyclization) step.

Step 4: Extraction Add 2.0 mL of Dichloromethane (DCM) and 1.0 mL of saturated NaCl solution (to break emulsions). Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.

Step 5: Analysis Transfer the lower organic layer (DCM) to a GC vial. Inject 1 µL into GC-MS.

Figure 2: Step-by-step sample preparation workflow.

GC-MS Method Parameters

Chromatographic Conditions

| Parameter | Setting |

| Column | DB-5MS UI or equivalent (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Injection | 1 µL Splitless (Purge on at 1.0 min) |

| Inlet Temp | 250°C |

| Oven Program | 50°C (1 min) |

Mass Spectrometry (NCI Mode)

Negative Chemical Ionization is recommended for maximum sensitivity. If NCI is unavailable, EI can be used with reduced sensitivity.

-

Reagent Gas: Methane (40-50% flow).

-

Source Temp: 150°C (Lower temp favors molecular ion formation in NCI).

-

Quad Temp: 150°C.

Target Ions (SIM Mode):

| Analyte Derivative | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

|---|

| Hydrazine-EPFPA | 202 Da | 202

Note: In EI mode, look for fragment ions corresponding to the loss of

Method Validation & Performance

Linearity and Sensitivity

The method typically demonstrates linearity from 0.5 ng/mL to 100 ng/mL (ppb in solution).

-

LOD (NCI): ~0.1 ng/mL (100 fg on column).

-

LOD (EI): ~10 ng/mL.

Specificity

The cyclization is highly specific to hydrazines. Primary amines may react to form enamines (linear), which have different retention times and mass spectra compared to the cyclic pyrazolones. The mass shift of +170 Da (Derivative - Hydrazine) is distinctive.

Troubleshooting Guide

-

Low Sensitivity: Check source cleanliness. NCI is extremely sensitive to source contamination. Ensure the reagent gas (Methane) pressure is stable.

-

Peak Tailing: Pyrazolones can exhibit tautomerism. Ensure the GC liner is deactivated (silanized) and the column is "Ultra Inert" grade.

-

Incomplete Reaction: If the intermediate hydrazone is observed (check full scan), increase incubation time or verify pH is maintained at 5.0.

References

-